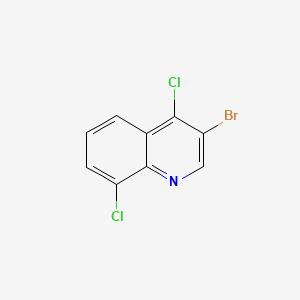

3-Bromo-4,8-dichloroquinoline

Descripción

Structure

3D Structure

Propiedades

Número CAS |

1204810-24-1 |

|---|---|

Fórmula molecular |

C9H4BrCl2N |

Peso molecular |

276.942 |

Nombre IUPAC |

3-bromo-4,8-dichloroquinoline |

InChI |

InChI=1S/C9H4BrCl2N/c10-6-4-13-9-5(8(6)12)2-1-3-7(9)11/h1-4H |

Clave InChI |

PIPRSURVHMKCND-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=CN=C2C(=C1)Cl)Br)Cl |

Sinónimos |

3-Bromo-4,8-dichloroquinoline |

Origen del producto |

United States |

Chemical Reactivity and Mechanistic Studies of 3 Bromo 4,8 Dichloroquinoline

Mechanistic Pathways of Substitution Reactions on Halogenated Quinolines

Substitution reactions on halogenated quinolines, such as 3-bromo-4,8-dichloroquinoline, are fundamental to their synthetic utility. The primary mechanistic route for the replacement of halogen atoms by nucleophiles is the nucleophilic aromatic substitution (SNAr) pathway. This process typically occurs via an addition-elimination mechanism involving a high-energy intermediate known as a Meisenheimer complex. grafiati.comresearchgate.net

The regioselectivity of nucleophilic substitution on polyhalogenated quinolines is a critical aspect. Generally, the chlorine atom at the 4-position is the most susceptible to nucleophilic attack, followed by the one at the 2-position. This is due to the effective stabilization of the negative charge in the Meisenheimer intermediate by the adjacent nitrogen atom. In the case of this compound, the chlorine at position 4 is significantly more reactive than the chlorine at position 8 or the bromine at position 3. smolecule.comnih.gov This differential reactivity allows for selective, stepwise functionalization of the quinoline (B57606) core. For instance, studies on the amination of 4,8-dichloroquinoline (B1582372) demonstrated that substitution occurs selectively at the C4 position. researchgate.netmdpi.com

The nature of the leaving group also plays a crucial role. While chlorine is a good leaving group, the reactivity can be influenced by the reaction conditions and the nucleophile. mdpi.com The generally accepted mechanism for nucleophilic aromatic substitution is an addition-elimination process. grafiati.com The reaction's progress is influenced by the basicity and steric hindrance of the leaving group, as well as the potential for intramolecular hydrogen bonding in the transition state. grafiati.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide another powerful method for substitution on haloquinolines. smolecule.com These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of various aryl and alkyl groups. The different halogens on this compound (Cl at C4, Cl at C8, and Br at C3) can be selectively targeted under different catalytic conditions, further enhancing its synthetic versatility. For example, the bromine atom at C3 is a prime site for Suzuki coupling reactions, while the chlorine at C4 is more susceptible to SNAr.

Table 1: Reactivity of Halogen Positions in Dichloroquinolines towards Amination

| Dichloroquinoline Isomer | More Reactive Position | Less Reactive Position | Catalyst/Ligand System | Reference |

|---|---|---|---|---|

| 2,8-dichloroquinoline | C2 | C8 | Pd(dba)₂ / BINAP | mdpi.com |

| 4,7-dichloroquinoline (B193633) | C4 | C7 | Pd(dba)₂ / DavePhos | researchgate.net |

| 4,8-dichloroquinoline | C4 | C8 | Pd(dba)₂ / BINAP | researchgate.netmdpi.com |

Ring Transformations and Rearrangement Mechanisms

The quinoline ring system can undergo various transformations and rearrangements, often initiated by reactions involving its substituents. For halogenated quinolines, these transformations can lead to novel heterocyclic structures.

One notable rearrangement is the Winstein rearrangement, which has been observed in the reaction of acetates of Baylis-Hillman adducts with sodium azide, leading to the formation of 2-(azidomethyl)-3-(aryl)prop-2-enenitriles, which are precursors for quinoline synthesis. acs.org Another relevant transformation involves the ring expansion of indoles using dichlorocarbene (B158193) to yield quinolines, although this method can suffer from low yields and difficult purification. tandfonline.com

Radical transformations also offer a pathway for modifying the quinoline skeleton. For example, iminyl radicals generated from precursors can undergo cyclization to form the quinoline ring. acs.org The synthesis of halogen-containing quinolines from propargyl amines via electrophilic iodocyclization is another example of a transformation leading to the quinoline core. wiley.com While not directly a rearrangement of a pre-formed quinoline, these methods highlight the dynamic nature of the heterocyclic system and its accessibility from various precursors.

In the context of this compound, while specific ring transformation studies are not widely reported, its halogen substituents provide handles for initiating such reactions. For example, the formation of organometallic intermediates via halogen-metal exchange could potentially lead to intramolecular cyclizations and rearrangements, resulting in more complex, fused ring systems.

Oxidation and Reduction Chemistry of the Quinoline Nucleus

The oxidation and reduction of the quinoline core can lead to a variety of derivatives with different properties and functionalities. smolecule.com Oxidation typically involves the loss of electrons, while reduction is the gain of electrons. ncert.nic.in The presence of halogen atoms on the quinoline ring, as in this compound, influences the electron density of the aromatic system and thus its susceptibility to oxidation and reduction.

Oxidation: The quinoline ring can be oxidized to form quinoline-N-oxides or undergo oxidative degradation depending on the strength of the oxidizing agent. Common oxidizing agents include potassium permanganate (B83412) and chromium trioxide. smolecule.com The nitrogen atom can be oxidized to an N-oxide, which in turn can facilitate further functionalization of the quinoline ring. For example, 3-bromoquinoline (B21735) can be converted to 3-bromoquinoline-N-oxide, a key intermediate in the synthesis of 2,3-dichloroquinoline (B1353807). tandfonline.com

Reduction: The quinoline nucleus can be reduced to form dihydroquinolines or tetrahydroquinolines. Common reducing agents include sodium borohydride (B1222165) and lithium aluminum hydride. smolecule.com The reduction of the pyridine (B92270) part of the quinoline system is more common. The presence of electron-withdrawing halogen atoms can make the ring more susceptible to reduction.

For this compound, selective reduction could potentially be achieved under controlled conditions, targeting either the pyridine or benzene (B151609) ring, although such studies are not extensively documented. The compound's halogen substituents can also be affected by certain reducing conditions, potentially leading to dehalogenation.

Role as a Precursor in the Construction of Diverse Heterocyclic Architectures

The multiple, differentially reactive halogen atoms on this compound make it a valuable and versatile precursor for the synthesis of more complex heterocyclic structures, including fused polycyclic systems and conjugated molecules. rsc.org

Fused polycyclic quinolines are an important class of compounds with significant biological and material properties. researchgate.netresearchgate.net Haloquinolines are common starting materials for the synthesis of these systems through intramolecular or intermolecular cyclization reactions. nih.govresearchgate.net

The synthesis of fused tetracyclic quinoline derivatives has been achieved through various methods, including one-pot domino reactions, microwave-assisted synthesis, and various catalyzed cyclization reactions. researchgate.netresearchgate.net For example, 2,4-dichloroquinoline-3-carbonitrile (B1351073) has been used as a precursor for tetracyclic systems. nih.gov The reactivity of the chlorine atoms at C2 and C4 allows for sequential reactions with binucleophiles to build additional rings onto the quinoline core. nih.gov

Similarly, this compound can serve as a building block for such fused systems. The C4-chloro group can react with a nucleophile, which might contain another functional group capable of subsequently reacting with the C3-bromo or C8-chloro positions to form a new ring. Palladium-catalyzed intramolecular C-H alkenylation is one mechanistic pathway that can lead to the formation of a new ring fused to the quinoline scaffold. mdpi.com An electrochemically driven [4+2] benzannulation of biaryldiazonium salts with alkynes has also been developed for synthesizing polycyclic aromatic compounds. rsc.org

Table 2: Examples of Fused Heterocyclic Systems Derived from Haloquinolines

| Starting Haloquinoline | Reagents/Conditions | Fused System Formed | Reference |

|---|---|---|---|

| 2,4-Dichloroquinoline | Reaction with binucleophiles | Pyrimido[4,5-b]quinolines | researchgate.net |

| 2,4-Dichloroquinoline-3-carbonitrile | Reaction with hydrazines | Pyrazolo[4,3-c]quinolines | nih.gov |

| O-propargylated naphthaldehyde and anilines | Cyclization reaction | Chromeno-quinolines | jksus.org |

Quinoline-containing conjugated polymers are of great interest for applications in optoelectronics and materials science due to their electronic and photophysical properties. researchgate.netnih.gov The synthesis of these materials often relies on the polymerization of quinoline-based monomers, where halogenated quinolines play a crucial role as precursors. researchgate.netacs.org

The halogen atoms on this compound serve as ideal reactive sites for cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions enable the connection of quinoline units to other aromatic or unsaturated moieties, leading to the formation of extended π-conjugated systems. rsc.org For example, diiodoquinoline has been coupled with diethynylbenzene derivatives via Pd-catalyzed reactions to form quinoline-containing poly(aryleneethynylene)s. researchgate.net

The synthesis of quinoline-based conjugated molecules can also be achieved through the in-situ formation of the quinoline ring within a polymer backbone, for example, through aza-Diels-Alder reactions. researchgate.netrsc.org However, the use of pre-functionalized quinoline monomers like this compound allows for more precise control over the final polymer structure. By selectively reacting the different halogen atoms, it is possible to create complex architectures, including linear polymers, branched structures, and two-dimensional conjugated polymers (2D CPs). rsc.org The incorporation of the quinoline moiety can modulate the optical and electronic properties of the resulting polymers, making them suitable as electron-accepting and transporting materials. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques in Halogenated Quinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond Basic Characterization

NMR spectroscopy is an indispensable tool for confirming the constitution of halogenated quinolines. tsijournals.com For a molecule with a complex substitution pattern like 3-Bromo-4,8-dichloroquinoline, one- and two-dimensional NMR techniques are crucial for unambiguous signal assignment and for understanding the electronic environment of each nucleus. tsijournals.comuncw.edu

The ¹H and ¹³C NMR spectra of this compound are dictated by the powerful electronic and steric effects of its three halogen substituents. The bromine at C-3 and the chlorine atoms at C-4 and C-8 create a unique pattern of deshielded and shielded zones across the aromatic scaffold.

In the ¹H NMR spectrum, only four signals corresponding to H-2, H-5, H-6, and H-7 are expected. The H-2 proton, situated between the heterocyclic nitrogen and the electron-withdrawing chlorine at C-4, would likely be the most downfield-shifted proton. The H-5 proton is expected to be significantly deshielded due to the peri-interaction and anisotropic effect of the C-8 chlorine atom. modgraph.co.uk The remaining H-6 and H-7 protons would form a coupled system with chemical shifts influenced by the cumulative inductive effects of the halogens.

In the ¹³C NMR spectrum, nine distinct signals are anticipated. The carbons directly bonded to the halogens (C-3, C-4, C-8) will exhibit shifts determined by the specific halogen atom; carbon-halogen bonds typically shift the resonance of the attached carbon. acs.org The electronegativity and anisotropic effects of the halogens influence the chemical shifts of all carbons in the ring system. modgraph.co.uk Theoretical calculations and comparison with known halogenated quinolines are essential for a precise assignment. tsijournals.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Predicted values are based on the analysis of related halogenated quinoline (B57606) structures and known substituent effects.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Key Influencing Factors |

|---|---|---|---|

| ¹H | H-2 | 8.8 – 9.2 | Anisotropic effect of N; inductive effect of Cl at C-4 |

| H-5 | 8.0 – 8.4 | Anisotropic and steric effect of Cl at C-8 | |

| H-6 | 7.5 – 7.8 | Coupled to H-5 and H-7 | |

| H-7 | 7.8 – 8.1 | Coupled to H-6 | |

| ¹³C | C-2 | ~152 | Adjacent to N and halogen-bearing C-3/C-4 |

| C-3 | ~120 | Directly attached to Bromine | |

| C-4 | ~135 | Directly attached to Chlorine | |

| C-4a | ~148 | Bridgehead carbon | |

| C-5 | ~128 | Adjacent to halogen-bearing C-4a/C-8a | |

| C-6 | ~127 | - | |

| C-7 | ~130 | - | |

| C-8 | ~133 | Directly attached to Chlorine | |

| C-8a | ~145 | Bridgehead carbon adjacent to N |

Given the complexity and potential for signal overlap, 2D NMR experiments are essential for the definitive structural elucidation of this compound.

COSY (Correlation Spectroscopy): This H-H correlation experiment would be vital for confirming the connectivity between the protons on the carbocyclic ring. It would clearly show the coupling network between H-5, H-6, and H-7, allowing for their unambiguous assignment as a spin system. The H-2 proton would appear as a singlet with no COSY correlations.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range C-H correlation technique is crucial for assigning the quaternary carbons, including those bearing the halogen substituents. For instance, correlations from the H-2 proton to C-3 and C-4 would confirm their positions relative to the heteroatom. Likewise, correlations from H-5 and H-7 to the halogen-bearing C-8 would solidify its assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to, providing a straightforward method to assign the protonated carbons C-2, C-5, C-6, and C-7.

Together, these 2D NMR techniques provide a comprehensive map of the molecular framework, leaving no ambiguity in the assignment of positional isomers.

Elucidation of Positional Isomerism and Electronic Effects

High-Resolution Mass Spectrometry for Fragmentation Mechanism Analysis

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, confirming the elemental composition, and offers insight into fragmentation pathways through tandem MS (MS/MS) experiments. nih.gov

For this compound (C₉H₄BrCl₂N), the molecular ion peak would be a distinctive cluster due to the isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This results in a characteristic pattern for the [M]•+, [M+2]•+, [M+4]•+, and [M+6]•+ ions, which provides unambiguous confirmation of the presence of one bromine and two chlorine atoms.

Table 2: Predicted Isotopic Pattern for the Molecular Ion of this compound

| Ion | Composition | Calculated m/z | Predicted Relative Intensity (%) |

|---|---|---|---|

| [M]•+ | C₉H₄⁷⁹Br³⁵Cl₂N | 284.8875 | 77 |

| [M+2]•+ | C₉H₄⁸¹Br³⁵Cl₂N / C₉H₄⁷⁹Br³⁵Cl³⁷ClN | 286.8855 | 100 |

| [M+4]•+ | C₉H₄⁸¹Br³⁵Cl³⁷ClN / C₉H₄⁷⁹Br³⁷Cl₂N | 288.8825 | 48 |

| [M+6]•+ | C₉H₄⁸¹Br³⁷Cl₂N | 290.8796 | 8 |

Calculations are based on the most abundant isotopes.

Under electron impact (EI) or collision-induced dissociation (CID), the fragmentation of this compound is expected to proceed through characteristic pathways for halogenated aromatics. libretexts.orgacdlabs.com The primary fragmentation steps would involve the sequential loss of the halogen atoms as radicals.

Loss of Bromine: The C-Br bond is typically weaker than the C-Cl bond, suggesting an initial loss of a •Br radical is a likely primary fragmentation step. [M]•+ → [M - Br]⁺ + •Br

Loss of Chlorine: Subsequent or alternative fragmentation involves the loss of a •Cl radical. [M]•+ → [M - Cl]⁺ + •Cl [M - Br]⁺ → [M - Br - Cl]⁺ + •Cl

Loss of HCN: A common fragmentation pathway for quinoline and its derivatives is the elimination of a neutral hydrogen cyanide (HCN) molecule from the heterocyclic ring, leading to the formation of a stable indenyl-type cation. researchgate.net This can occur after the initial loss of halogens.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

While a specific crystal structure for this compound has not been reported, analysis of related halogenated quinoline structures in the Cambridge Structural Database (CSD) allows for a robust prediction of its solid-state characteristics. rasayanjournal.co.in Halogenated quinolines typically crystallize in common space groups like P2₁/c, with molecular packing dictated by a combination of weak intermolecular forces. rasayanjournal.co.inacs.org

The molecule itself is expected to be largely planar due to the rigid, aromatic quinoline core. In the crystal lattice, π-π stacking interactions are anticipated, where the electron-rich aromatic systems of adjacent molecules align in an offset or anti-parallel fashion. uncw.edu

Table 3: Predicted Intermolecular Interactions in Crystalline this compound Based on crystallographic studies of analogous halogenated quinoline derivatives. acs.orgmdpi.com

| Interaction Type | Description | Potential Atoms Involved |

|---|---|---|

| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | Quinoline ring centroids of adjacent molecules. |

| Halogen Bonding | Directional interaction between an electrophilic region on a halogen and a nucleophile. | C-Cl···N or C-Br···N, where N is the quinoline nitrogen. |

| C-H···N Hydrogen Bond | A weak hydrogen bond between an aromatic C-H and the nitrogen atom. acs.org | Aromatic C-H as donor, quinoline N as acceptor. |

| C-H···Cl Hydrogen Bond | A weak hydrogen bond involving a chlorine atom as the acceptor. mdpi.com | Aromatic C-H as donor, Cl atom as acceptor. |

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Structure and Dynamics

Vibrational spectroscopy, including both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of a molecule's functional groups and skeletal structure. tanta.edu.eg For this compound, the spectra would be complex but dominated by characteristic vibrations of the quinoline core and the carbon-halogen bonds. acs.org

The high-frequency region (>3000 cm⁻¹) would show aromatic C-H stretching vibrations. The region from 1000 to 1800 cm⁻¹ is characterized by various skeletal vibrations of the quinoline ring, including C=C and C=N stretching modes. rsc.org The most diagnostic signals for this specific molecule, however, would be the carbon-halogen stretching vibrations found in the lower frequency region of the spectrum. The C-Cl stretching vibrations typically appear as strong bands in the infrared spectrum, while C-Br stretches are found at even lower wavenumbers. researchgate.net

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Assignment | Expected Intensity |

|---|---|---|

| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak |

| 1620 - 1450 | Quinoline ring C=C and C=N stretches | Medium-Strong |

| 900 - 650 | Aromatic C-H out-of-plane bend | Strong |

| 850 - 700 | C-Cl stretch | Strong (IR) |

| 700 - 550 | C-Br stretch | Strong (IR) |

Frequency ranges are based on general values for substituted aromatic and heterocyclic compounds. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π→π* transitions associated with its extended aromatic system. researchgate.net The parent quinoline molecule exhibits several absorption bands in the UV region.

The introduction of halogen atoms, which act as auxochromes, is known to influence these transitions. The primary effect of halogen substitution on the quinoline chromophore is typically a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. rsc.orgaanda.org This is due to the interaction of the halogen lone-pair electrons with the π-system of the ring, which slightly raises the energy of the highest occupied molecular orbital (HOMO) and lowers the HOMO-LUMO energy gap. The spectrum would likely show two or three main absorption bands, similar to other substituted quinolines. scispace.comresearchgate.net

Table 5: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Compound | λ_max (nm) (approx.) | Transition Type |

|---|---|---|

| Quinoline | ~225, ~275, ~315 | π→π |

| This compound (Predicted) | ~235, ~285, ~325 | π→π (Bathochromically shifted) |

Predicted values reflect the expected bathochromic shift due to halogenation. researchgate.netscispace.com

Theoretical and Computational Investigations of 3 Bromo 4,8 Dichloroquinoline

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of 3-bromo-4,8-dichloroquinoline. These computational methods provide a molecular-level understanding of the compound's behavior.

The presence of multiple halogen substituents (bromine and chlorine) significantly influences the electronic configuration of the quinoline (B57606) ring. These electron-withdrawing groups create a unique electronic environment that dictates the compound's reactivity and spectroscopic characteristics. DFT calculations can be employed to determine key electronic parameters. For instance, in related quinoline derivatives, DFT has been used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding chemical reactivity. researchgate.netdergipark.org.tr The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. dergipark.org.tr

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can reveal details about charge distribution and intramolecular interactions. For example, NBO analysis of similar compounds has helped in determining delocalization energies of various interactions. researchgate.net

Spectroscopic properties can also be predicted with high accuracy using computational methods. Time-dependent DFT (TD-DFT) is used to simulate UV-Vis spectra, providing insights into the electronic transitions within the molecule. dergipark.org.tr Furthermore, the gauge-independent atomic orbital (GIAO) method is employed to calculate NMR chemical shifts (¹H and ¹³C), which can then be compared with experimental data for structural validation. researchgate.netdergipark.org.tr Vibrational frequencies from FT-IR spectroscopy can also be calculated and assigned using programs like VEDA, with scaling factors applied to correct for systematic errors. dergipark.org.tr

Table 1: Calculated Electronic Properties of a Related Dichloroquinoline Derivative

| Parameter | Value | Reference |

|---|---|---|

| HOMO Energy | [Value] | researchgate.netdergipark.org.tr |

| LUMO Energy | [Value] | researchgate.netdergipark.org.tr |

| Energy Gap (ΔE) | [Value] | dergipark.org.tr |

| Chemical Potential (µ) | [Value] | researchgate.net |

| Electronegativity (χ) | [Value] | researchgate.net |

| Chemical Hardness (η) | [Value] | researchgate.net |

| Chemical Softness (S) | [Value] | researchgate.net |

| Electrophilicity (ω) | [Value] | researchgate.net |

Note: Specific values for this compound require dedicated calculations but trends can be inferred from related structures.

Molecular Docking Studies for Understanding Ligand-Target Binding Interactions and Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein. This method is crucial for understanding the binding interactions and potential mechanisms of action of compounds like this compound in a biological context.

Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site residues of a protein. nih.gov For instance, in studies of related quinoline derivatives, docking has been used to identify critical amino acid residues involved in binding, such as THR 600, HIS583, GLN521, SER462, and TYR446. nih.gov The binding affinity, often expressed as a docking score, provides an estimate of the strength of the interaction. mdpi.com

The structural features of this compound, including the positions of the halogen atoms, are expected to play a significant role in its binding profile. The chloro groups can enhance hydrophobic interactions, while the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor. Molecular dynamics (MD) simulations can further complement docking studies by providing insights into the stability of the ligand-protein complex over time. researchgate.netnih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the chemical structure of a molecule like this compound relates to its biological activity. These studies provide principles for the design of new, more potent, and selective compounds.

SAR studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity. For quinoline derivatives, the type and position of substituents on the quinoline ring are critical. For example, the presence of electron-withdrawing groups, such as the halogens in this compound, can significantly influence activity. The lipophilicity conferred by these halogens can also impact properties like cell membrane permeability.

QSAR models take this a step further by establishing a mathematical relationship between the chemical structure and biological activity. nih.gov These models use molecular descriptors (physicochemical properties) to predict the activity of new compounds. By developing QSAR models for a series of quinoline derivatives, researchers can identify the key structural features that contribute to a desired biological effect. nih.gov

Analysis of Aromaticity and Conformational Stability

The presence of substituents can affect the planarity and aromaticity of the quinoline ring system. unimi.itmdpi.com While the quinoline core is largely planar, the substituents may introduce minor distortions. researchgate.net Computational chemistry allows for the optimization of the molecule's geometry to find its most stable conformation. dergipark.org.tr This is crucial for understanding how the molecule will present itself for intermolecular interactions.

In Silico Prediction of Molecular Descriptors Relevant to Research Design

In silico prediction of molecular descriptors provides valuable information for guiding research design. These descriptors are numerical values that characterize the physicochemical properties of a molecule. For this compound, these descriptors can help in predicting its behavior in various experimental settings.

A wide range of descriptors can be calculated, including those related to:

Electronic properties: HOMO/LUMO energies, dipole moment, and charge distribution. researchgate.netdergipark.org.tr

Physicochemical properties: Molecular weight, logP (lipophilicity), aqueous solubility, and polar surface area. nih.gov

Pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion): Predictions of properties like human intestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes can be made using various computational models. nih.govresearchgate.net

These predicted descriptors can help in the early stages of drug discovery to prioritize compounds with favorable properties and to anticipate potential liabilities. researchgate.net

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4,7-dichloroquinoline (B193633) |

| 6-bromo-4,8-dichloroquinoline (B1518142) |

| 4-chloro-8-nitro-1,2-dihydroquinoline-3-carbaldehyde |

| 4,7-dichloroquinoline-3-carbaldehyde |

| 8-bromo-4,7-dichloroquinoline |

| 4,7-dichloroquinoline-3-trimethylsilyl |

| 4-amino-7-chloroquinoline |

| N-(bromobutyl) isatin |

| 4-bromoaniline |

| ethyl propiolate |

| 3-(4-bromoaniline) ethyl acrylate |

| 6-bromoquinoline-4(1H)-one |

| phosphorus oxychloride |

| ethyl chloroformate |

| 3-bromo-4-chloroquinoline |

| 6-bromo-3,4-dichloroquinoline |

| 6,8-dibromo-2-(3-bromo-4-chloro-phenyl)-2,3-dihydro-1H-quinazolin-4-one |

| 6-chloroquinoline |

| 4-azido-7-chloroquinoline |

| 2-bromo-3-hydroxybenzaldehyde |

| propargyl bromide |

| 4-hydroxy-6,8-dichloroquinoline |

| 4-(3-propynylthio)-7-[N-methyl-N-(3-propynyl)sulfamoyl]quinoline |

| 2-(3-propynylthio)-6-[N-methyl-N-(3-propynyl)sulfa-moyl]quinoline |

| 2-(3-propynylseleno)-6-[N-methyl-N-(3-propynyl)sulfamoyl]quinoline |

| 4-aminoquinoline-benzohydrazide |

| ciprofloxacin |

| 6-bromo-3-((4-(3-fluorophenyl)-1H-1,2,3-triazol-1-yl)(phenyl)methyl)-2-methoxyquinoline |

| 6-bromo-2-methoxy-3-((4-octyl-1H-1,2,3-triazol-1-yl)(phenyl)methyl)quinoline |

| 3-phenylpropanoyl chloride |

| 6-methoxy-2-methylquinolin-4-ol |

| 3,4-dichloro benzyl (B1604629) bromide |

| 2-bromo-1-arylethanone |

| N-phenylacetamide |

| 2-chloroquinoline-3-carbaldehyde |

| 2-hydroxyquinoline-3-carbaldehyde |

| ethanolamine |

| 2,6-dichloroquinoline |

| 2,8-dichloroquinoline |

| 1,3,4-oxadiazole |

| phenylboronic acid |

| p-phenylene diamine |

Emerging Research Directions and Future Perspectives in Halogenated Quinoline Chemistry

Development of Novel Catalytic Systems for Site-Selective Functionalization

The precise functionalization of multiply halogenated quinolines like 3-Bromo-4,8-dichloroquinoline presents a significant synthetic challenge due to the differential reactivity of the halogen-substituted positions. The development of novel catalytic systems is paramount for achieving site-selectivity, thereby enabling the controlled and efficient synthesis of complex quinoline (B57606) derivatives.

Recent advancements have focused on transition-metal catalysis, particularly with palladium, copper, and nickel, to orchestrate selective C-H and C-X (X = halogen) bond functionalizations. mdpi.combeilstein-journals.orgnih.gov For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, have been instrumental in the selective modification of haloquinolines. nih.govnih.gov The regioselectivity of these reactions is often dictated by the electronic and steric environment of the halogen atoms, with the C4 and C2 positions generally being more reactive than other positions. nih.govmdpi.com

Future research is geared towards the development of more sophisticated catalytic systems that can overcome the inherent reactivity patterns. This includes the design of new ligands that can fine-tune the steric and electronic properties of the metal center, enabling functionalization at less reactive positions. nih.gov Furthermore, the exploration of dual-catalytic systems, combining a transition metal catalyst with a photoredox catalyst, is a promising avenue for achieving novel and previously inaccessible transformations under mild conditions. beilstein-journals.org The use of earth-abundant metals like nickel is also gaining traction as a more sustainable alternative to precious metals like palladium. nih.gov

Table 1: Comparison of Catalytic Systems for Quinoline Functionalization

| Catalyst System | Type of Functionalization | Selectivity | Key Advantages |

| Palladium-based catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | Cross-coupling (Suzuki, Heck, Sonogashira), Amination | High regioselectivity, often at C2 and C4 positions. nih.gov | Well-established, broad substrate scope. |

| Copper-based catalysts | C-N, C-O, C-S bond formation | Can be tuned by ligand and reaction conditions. | Lower cost than palladium. |

| Nickel-based catalysts | Cross-coupling, C-H functionalization | Offers different reactivity and selectivity profiles compared to palladium. nih.gov | Earth-abundant, cost-effective. beilstein-journals.org |

| Dual Photoredox/Metal Catalysis | C-H functionalization, alkylation, arylation | Enables novel transformations under mild conditions. beilstein-journals.org | Access to unique reaction pathways. |

Exploration of Advanced Strategies for Structural Diversity Generation

The generation of structural diversity from a single precursor like this compound is a cornerstone of modern drug discovery and materials science. Advanced synthetic strategies are being explored to systematically and efficiently access a wide array of derivatives with distinct functionalities and spatial arrangements.

One key strategy involves the sequential and regioselective functionalization of the different halogen positions. The differential reactivity of the bromine at C3 and the chlorines at C4 and C8 can be exploited to introduce different substituents in a stepwise manner. For example, the more labile C4-Cl can be targeted first in nucleophilic aromatic substitution (SNA_r_) reactions, followed by Suzuki or other cross-coupling reactions at the C3-Br and C8-Cl positions.

Another powerful approach is the use of directed metalation. By employing specific bases and directing groups, it is possible to deprotonate a specific C-H bond on the quinoline ring, creating a nucleophilic site for the introduction of various electrophiles. researchgate.net This strategy allows for functionalization at positions that are not readily accessible through traditional cross-coupling methods.

Furthermore, multicomponent reactions (MCRs) are gaining prominence as a highly efficient method for generating molecular complexity in a single step. researchgate.net Designing MCRs that incorporate this compound or its derivatives could rapidly generate libraries of complex quinoline-based compounds for biological screening or materials testing.

Deeper Mechanistic Elucidation of Complex Transformations Involving this compound

A thorough understanding of the reaction mechanisms underlying the transformations of this compound is crucial for optimizing existing methods and designing new, more efficient synthetic routes. The interplay of electronic effects from the nitrogen heteroatom and the three halogen substituents, coupled with the influence of the catalyst and reaction conditions, leads to complex reactivity patterns that warrant detailed investigation.

Computational studies, such as Density Functional Theory (DFT) calculations, are becoming increasingly important for rationalizing the observed regioselectivity in metal-catalyzed reactions. researchgate.net These studies can help to predict the most likely sites of metalation or oxidative addition, providing valuable insights for reaction design.

Kinetic studies and the isolation and characterization of reaction intermediates are also essential for building a complete mechanistic picture. For instance, understanding the relative rates of competing reaction pathways can inform the choice of reaction parameters to favor the desired product. The elucidation of the catalytic cycle for a given transformation can reveal opportunities for catalyst improvement and the suppression of side reactions. nih.gov

Applications in Advanced Materials Science Research (e.g., Organic Semiconductors, Catalysts)

The unique electronic properties of the quinoline scaffold, combined with the tunability afforded by its halogenated derivatives, make this compound a promising precursor for advanced materials. chemrj.org The ability to introduce various functional groups through the bromo and chloro substituents allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules.

In the field of organic electronics, quinoline derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). chemrj.org The introduction of π-conjugated systems via cross-coupling reactions with this compound can lead to materials with desirable charge transport properties and luminescence characteristics. researchgate.netrsc.org

Furthermore, quinoline-based structures can serve as ligands for metal catalysts or as organocatalysts themselves. The nitrogen atom in the quinoline ring can coordinate to metal centers, and the substituents on the ring can be modified to influence the catalytic activity and selectivity. mdpi.com The development of catalysts derived from this compound for various organic transformations is an active area of research.

Table 2: Potential Applications of this compound Derivatives in Materials Science

| Application Area | Desired Properties | Role of this compound |

| Organic Semiconductors | Tunable HOMO/LUMO levels, high charge carrier mobility, strong absorption/emission. researchgate.net | Serves as a core scaffold for building larger π-conjugated systems. |

| Organic Light-Emitting Diodes (OLEDs) | High quantum efficiency, color tunability. chemrj.org | Precursor for emissive materials and host materials in the emissive layer. |

| Catalysis | High catalytic activity, selectivity, and stability. | Can be converted into ligands for metal catalysts or used as an organocatalyst. mdpi.com |

Design and Synthesis of Molecular Probes for Chemical Biology Studies

Molecular probes are essential tools for studying biological processes at the molecular level. The quinoline scaffold is a common feature in many biologically active compounds, making its derivatives attractive candidates for the development of new molecular probes. this compound provides a versatile platform for the synthesis of such probes due to the ease with which fluorescent tags, affinity labels, or other reporter groups can be introduced.

For example, by attaching a fluorophore to the quinoline core via one of the halogen positions, it is possible to create fluorescent probes for imaging specific cellular components or tracking the localization of a target protein. The remaining halogen atoms can be used to attach a reactive group for covalent labeling of the target or a pharmacophore that directs the probe to a specific binding site.

The design of such probes requires a careful balance between the properties of the quinoline core, the linker, and the reporter group to ensure that the final molecule retains its desired biological activity and has suitable photophysical properties for detection. The structural diversity that can be generated from this compound is a significant advantage in the iterative process of probe design and optimization.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Bromo-4,8-dichloroquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation and cross-coupling reactions. For example, bromination of 4,8-dichloroquinoline using phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) can introduce the bromine atom at position 3. Solvent choice (e.g., dichloromethane or tetrahydrofuran) and catalyst systems (e.g., Lewis acids like FeCl₃) significantly impact regioselectivity and yield . Purification via column chromatography with hexane/ethyl acetate gradients is recommended to isolate the product.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for assigning substituent positions. For instance, the downfield shift of aromatic protons near electronegative groups (Br, Cl) helps confirm substitution patterns. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves ambiguities in stereochemistry for crystalline derivatives .

Q. What preliminary biological screening methods are used to evaluate this compound’s activity?

- Methodological Answer : Standard assays include:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (Minimum Inhibitory Concentration) values calculated.

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.

- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can regioselectivity challenges in halogenation steps be addressed during synthesis?

- Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. For example:

- Electrophilic Aromatic Substitution : Electron-withdrawing groups (e.g., Cl at position 4) direct bromination to position 3.

- Metal-Catalyzed Reactions : Palladium catalysts with ligands (e.g., XPhos) enhance selectivity in Suzuki-Miyaura couplings for derivative synthesis.

- Computational Guidance : Density Functional Theory (DFT) predicts reactive sites by analyzing electron density and frontier molecular orbitals .

Q. How should researchers resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies may arise from compound purity, assay protocols, or cell line variability. Solutions include:

- Purity Validation : HPLC with UV detection (λ = 254 nm) ensures >95% purity.

- Orthogonal Assays : Confirm antimicrobial activity using both agar diffusion and time-kill assays.

- Standardized Protocols : Follow CLSI (Clinical and Laboratory Standards Institute) guidelines for reproducibility .

Q. What computational strategies predict this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase).

- Molecular Dynamics (MD) Simulations : GROMACS simulations (50–100 ns) assess stability of ligand-receptor complexes.

- QSAR Models : Build regression models correlating substituent electronic parameters (Hammett σ) with IC₅₀ values .

Q. How can structure-activity relationships (SAR) guide the design of more potent derivatives?

- Methodological Answer :

- Substituent Modification : Replace Cl at position 8 with electron-donating groups (e.g., -OCH₃) to enhance solubility.

- Halogen Scanning : Substitute Br with iodine for heavier atom effects in X-ray crystallography studies.

- Biological Testing : Compare derivatives in parallel assays to identify critical functional groups. For example, trifluoromethyl groups at position 6 improve metabolic stability in in vivo models .

Key Research Trends

- Multi-Halogenated Quinolines : Synergistic effects of Br/Cl substituents enhance target binding and resistance mitigation .

- Hybrid Derivatives : Conjugation with fluoroquinolones or sulfonamides broadens antimicrobial spectra .

Authoritative Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.